4-((Trimethylsilyl)amino)benzoic acid
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Overview
Description
4-((Trimethylsilyl)amino)benzoic acid is an organic compound with the molecular formula C13H23NO2Si2 It is a derivative of benzoic acid where the amino group is substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((Trimethylsilyl)amino)benzoic acid can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoic acid derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-((Trimethylsilyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acids.
Scientific Research Applications
4-((Trimethylsilyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((Trimethylsilyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby interfering with bacterial growth . This mechanism is similar to that of other para-aminobenzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor to folic acid synthesis in bacteria.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trimethylsilyl benzoate: A derivative used in organic synthesis.
Uniqueness
4-((Trimethylsilyl)amino)benzoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H15NO2Si |
---|---|
Molecular Weight |
209.32 g/mol |
IUPAC Name |
4-(trimethylsilylamino)benzoic acid |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)11-9-6-4-8(5-7-9)10(12)13/h4-7,11H,1-3H3,(H,12,13) |
InChI Key |
WDXNYZWHRUELEV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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